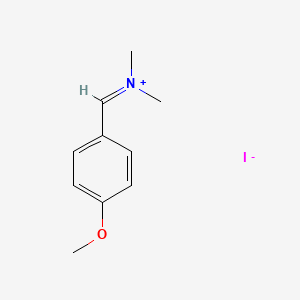
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound with a unique structure that includes a methoxyphenyl group and a dimethylmethaniminium group bonded to an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of an iodinating agent. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, purification, and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is used as a precursor for synthesizing other complex organic molecules. It serves as an intermediate in various organic synthesis reactions.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific pathways or receptors.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
相似化合物的比较
Similar Compounds
p-Iodoanisole: Similar in structure but lacks the dimethylmethaniminium group.
Vinyl chloride: Shares some reactivity but differs significantly in structure and applications.
2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole: Another compound with a methoxyphenyl group but with different functional groups and properties.
Uniqueness
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its combination of a methoxyphenyl group and a dimethylmethaniminium group
属性
CAS 编号 |
79865-85-3 |
|---|---|
分子式 |
C10H14INO |
分子量 |
291.13 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-4-6-10(12-3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
TWZXTDDNZDRRMV-UHFFFAOYSA-M |
规范 SMILES |
C[N+](=CC1=CC=C(C=C1)OC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



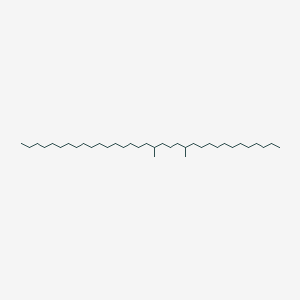
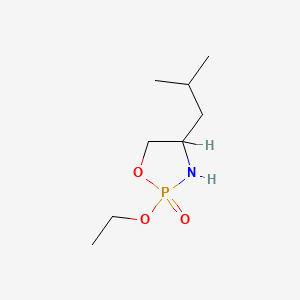
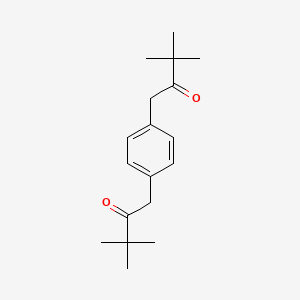
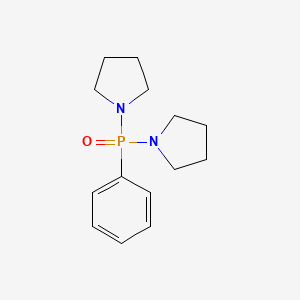
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
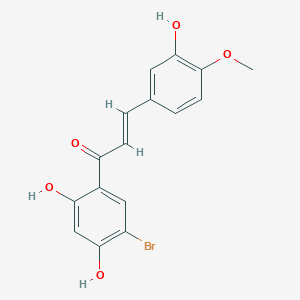


![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
